![molecular formula C18H13Cl2NO4S B2840780 Methyl 3-[5-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-2-furyl]-2-thiophenecarboxylate CAS No. 241488-16-4](/img/structure/B2840780.png)

Methyl 3-[5-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-2-furyl]-2-thiophenecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

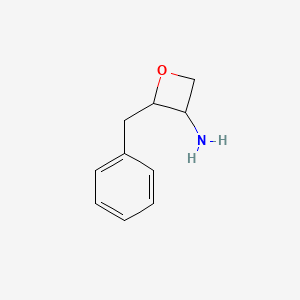

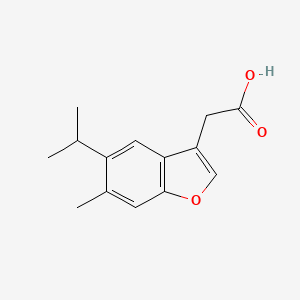

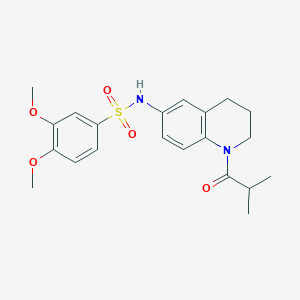

“Methyl 3-[5-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-2-furyl]-2-thiophenecarboxylate” is a chemical compound with the molecular formula C18H13Cl2NO4S . It has an average mass of 410.271 Da and a monoisotopic mass of 408.994232 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a furanyl ring and a thiophene ring connected by a methylene bridge. The furanyl ring is substituted with an imino group that is further substituted with a 2,6-dichlorobenzyl group via an oxygen atom . The thiophene ring is substituted with a carboxylate group .Physical And Chemical Properties Analysis

This compound has a molecular weight of 410.271 . It has a density of 1.4±0.1 g/cm3 . The boiling point is 530.9±60.0 °C at 760 mmHg . The flash point is 274.9±32.9 °C . The melting point was not available in the search results .Aplicaciones Científicas De Investigación

Chemistry and Synthesis

Compounds with structural motifs similar to Methyl 3-[5-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-2-furyl]-2-thiophenecarboxylate have been a subject of chemical research due to their intriguing chemical properties and potential applications. The oxidation of methyl groups in derivatives of benzimidazoles has been studied, showing the formation of carboxylic acids from methyl groups when treated with potassium permanganate, highlighting the reactivity of similar structures under oxidative conditions (El’chaninov et al., 1982). Furthermore, the synthesis of thienyl and furyl analogues of ephedrine through stereoselective methods from cyanohydrins reveals the versatility of these furan and thiophene rings in synthesizing biologically relevant molecules (Effenberger & Eichhorn, 1997).

Reactions and Functionalization

Research into the reactions of methyl 3-hydroxythiophene-2-carboxylate showcases the capacity for these compounds to undergo transformations, such as halogenation followed by alcohol addition, leading to high yields of thiophene-2,4-diols. These reactions exemplify the functionalization possibilities of thiophene derivatives for further chemical synthesis (Corral & Lissavetzky, 1984).

Coordination Polymers and Sensing Activities

Innovative applications of thiophene derivatives include their incorporation into metal-organic frameworks (MOFs) for sensing and magnetic properties. For instance, microporous lanthanide-based MOFs synthesized using a methyl-substituted thieno[2,3-b]thiophene dicarboxylate exhibit gas adsorption, sensing properties, and significant magnetocaloric effects. These frameworks demonstrate the multifunctional nature of thiophene derivatives in advanced materials science (Wang et al., 2016).

Photophysical Properties

Thiol(i) β-oxodithioester complexes derived from furan and thiophene derivatives have been synthesized, highlighting the cooperative influence of metal and ligand on the formation of coordination polymers. These complexes exhibit unique conducting and photophysical properties, underscoring the potential of furan and thiophene derivatives in developing photoactive materials (Yadav et al., 2018).

Propiedades

IUPAC Name |

methyl 3-[5-[(E)-(2,6-dichlorophenyl)methoxyiminomethyl]furan-2-yl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2NO4S/c1-23-18(22)17-12(7-8-26-17)16-6-5-11(25-16)9-21-24-10-13-14(19)3-2-4-15(13)20/h2-9H,10H2,1H3/b21-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDENLERQLJBEOG-ZVBGSRNCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)C2=CC=C(O2)C=NOCC3=C(C=CC=C3Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=C(C=CS1)C2=CC=C(O2)/C=N/OCC3=C(C=CC=C3Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-{[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2840698.png)

![1,3-Benzodioxol-5-yl-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B2840712.png)